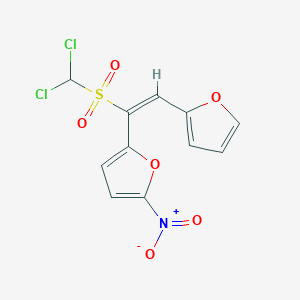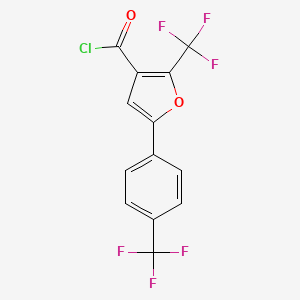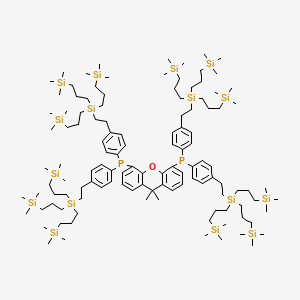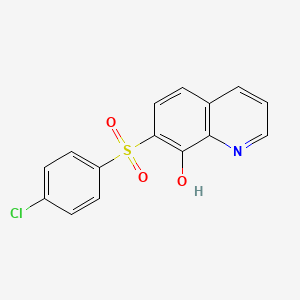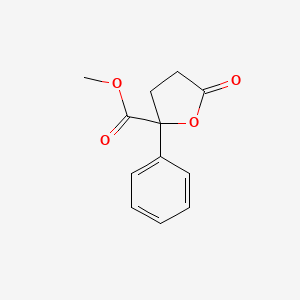![molecular formula C9H8N6O2S B12901990 N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine CAS No. 88541-05-3](/img/structure/B12901990.png)
N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group and guanidine moiety in the structure of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and an appropriate amine. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate. The intermediate product, 4-nitrophenylthiosemicarbazide, is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with guanidine to yield the target compound .
Industrial Production Methods
Industrial production of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the thiadiazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group and guanidine moiety play crucial roles in the binding affinity and specificity of the compound. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)thiourea: Similar structure but contains a thiourea group instead of guanidine.
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)amine: Similar structure but contains an amine group instead of guanidine.
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)hydrazine: Similar structure but contains a hydrazine group instead of guanidine.
Uniqueness
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine is unique due to the presence of both the nitrophenyl group and guanidine moiety, which impart distinct chemical and biological properties
特性
CAS番号 |
88541-05-3 |
|---|---|
分子式 |
C9H8N6O2S |
分子量 |
264.27 g/mol |
IUPAC名 |
2-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)13-9-12-7(14-18-9)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14) |
InChIキー |
GCIAXBYBBWFVKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
